3-Formylbenzene-1,2-disulfonic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
112652-88-7 |
|---|---|
Molecular Formula |
C7H6O7S2 |
Molecular Weight |
266.3 g/mol |
IUPAC Name |
3-formylbenzene-1,2-disulfonic acid |
InChI |
InChI=1S/C7H6O7S2/c8-4-5-2-1-3-6(15(9,10)11)7(5)16(12,13)14/h1-4H,(H,9,10,11)(H,12,13,14) |
InChI Key |
BSDBXXARTLPPLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)S(=O)(=O)O)S(=O)(=O)O)C=O |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Pathways for 3 Formylbenzene 1,2 Disulfonic Acid and Analogous Structures
Rational Design and Synthetic Strategies for Sulfonated Aromatic Aldehydes
The strategic introduction of sulfonyl and formyl groups onto an aromatic ring requires careful consideration of the directing effects of these substituents in electrophilic aromatic substitution reactions. The formyl group is a deactivating, meta-directing group, while the sulfonic acid group is also deactivating and meta-directing. This inherent electronic guidance must be leveraged or circumvented to achieve the desired 1,2,3-substitution pattern.
Directed Sulfonation Techniques on Benzaldehyde (B42025) Precursors
A primary and well-documented route to formylbenzenesulfonic acids is the direct sulfonation of benzaldehyde. This electrophilic aromatic substitution typically employs fuming sulfuric acid (oleum) to introduce a sulfonic acid group. The electron-withdrawing nature of the formyl group directs the incoming sulfonyl group to the meta-position, yielding 3-formylbenzenesulfonic acid as the major product.
The introduction of a second sulfonic acid group to yield 3-formylbenzene-1,2-disulfonic acid via this route is challenging. The existing formyl and sulfonic acid groups are both deactivating, making the aromatic ring significantly less reactive towards further electrophilic substitution. libretexts.orgyoutube.com Standard electrophilic aromatic substitution principles suggest that any subsequent sulfonation would likely be directed to the 5-position (meta to both existing groups), rather than the sterically hindered and electronically unfavorable 2-position.
Table 1: Key Parameters for the Sulfonation of Benzaldehyde
| Parameter | Condition | Rationale | Potential Side Reactions |
| Sulfonating Agent | Fuming sulfuric acid (oleum) | Provides a high concentration of the electrophile, SO₃. | Over-sulfonation, oxidation of the aldehyde group. |
| Temperature | 0-20 °C | Controls the exothermic reaction and minimizes side reactions. | Increased temperature can lead to charring and oxidation. |
| Stoichiometry | Excess oleum | Drives the reaction to completion. | Increases the likelihood of side reactions if not controlled. |
Regioselective Formylation of Benzenedisulfonic Acids
An alternative strategy involves the introduction of a formyl group onto a pre-existing benzenedisulfonic acid scaffold. Achieving regioselectivity in this step is a significant hurdle. The two sulfonic acid groups strongly deactivate the aromatic ring, making it less susceptible to electrophilic attack. Classic formylation reactions such as the Gattermann-Koch and Vilsmeier-Haack reactions typically require electron-rich aromatic substrates. wikipedia.orgthermofisher.comthieme-connect.deyoutube.comshaalaa.com
The directing effects of the two sulfonic acid groups in 1,2-benzenedisulfonic acid would likely direct an incoming electrophile to the 4-position (para to one sulfonic acid group and meta to the other). Therefore, obtaining the 3-formyl isomer through this route would be a minor product at best without the use of specialized directing group strategies or catalysts.
Exploration of Precursor Chemistry for 1,2-Disulfonic Acid Systems
Given the challenges of direct sulfonation and formylation to achieve the desired 1,2,3-substitution pattern, multi-step synthetic sequences starting from appropriately substituted precursors offer more viable pathways.
Diazotization and Nucleophilic Substitution Approaches for Disulfonation
A powerful method for the synthesis of vicinally disubstituted aromatic compounds involves the use of diazonium salts. These versatile intermediates can be generated from primary aromatic amines and subsequently undergo a variety of transformations. organic-chemistry.orgnih.gov For the synthesis of a 1,2-disulfonic acid system, a key precursor is an aminobenzenesulfonic acid.
For instance, 2-aminobenzenesulfonic acid (orthanilic acid) can be diazotized using sodium nitrite in the presence of a mineral acid. The resulting diazonium salt can then undergo a sulfitation reaction, where the diazonium group is replaced by a sulfonic acid group. This approach provides a direct route to 1,2-benzenedisulfonic acid.
Table 2: Generalized Reaction Scheme for Diazotization-Sulfitation
| Step | Reactants | Reagents | Intermediate/Product |
| 1. Diazotization | 2-Aminobenzenesulfonic acid | NaNO₂, HCl | Benzene-1-diazonium-2-sulfonate |
| 2. Sulfitation | Benzene-1-diazonium-2-sulfonate | SO₂, Cu(I) catalyst | 1,2-Benzenedisulfonic acid |
This strategy effectively establishes the 1,2-disulfonic acid core, which can then be subjected to a subsequent formylation step, as discussed in section 2.1.2, although with the aforementioned regioselectivity challenges.
Transformation of Substituted Benzenesulfonic Acids
The transformation of other functional groups into sulfonic acids provides an alternative route. A notable example is the nucleophilic aromatic substitution (SNAr) of a halogen with a sulfite or bisulfite salt, a reaction sometimes referred to as the Strecker sulfite salt synthesis. This method is particularly effective when the aromatic ring is activated by other electron-withdrawing groups.
For example, a precursor such as 2,3-dichlorobenzaldehyde could potentially be converted to this compound through a sequential nucleophilic substitution of the chlorine atoms with sulfite. However, the conditions required for such substitutions are typically harsh and may affect the aldehyde functionality.
A more plausible approach would be to start with a precursor that already contains one sulfonic acid group and a halogen in the desired positions. For instance, the conversion of a 2-chloro-3-formylbenzenesulfonic acid to the target molecule via nucleophilic substitution of the chlorine atom with a sulfite group would be a viable synthetic step.
Advanced Synthetic Protocols for this compound
Modern synthetic methodologies offer potential solutions to the challenges of regioselectivity and harsh reaction conditions associated with classical methods.
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While direct palladium-catalyzed C-H sulfonation is still a developing field, related methodologies for C-H functionalization could be adapted. For instance, palladium-catalyzed formylation of aryl halides or triflates offers a milder alternative to traditional formylation methods. organic-chemistry.org A potential advanced strategy could involve the synthesis of a 2,3-dihalobenzenesulfonic acid, followed by a regioselective palladium-catalyzed formylation at the 3-position and subsequent nucleophilic substitution of the remaining halogen at the 2-position with a sulfite group.
Furthermore, the use of directing groups in metal-catalyzed C-H functionalization can provide excellent control over regioselectivity. nih.govresearchgate.netresearchgate.netnih.gov A synthetic route could be envisioned where a directing group is installed on a 1,2-benzenedisulfonic acid precursor to guide a metal catalyst to functionalize the C-H bond at the 3-position with a formyl group or a precursor that can be readily converted to a formyl group.
Another area of advancement is the use of sulfonic acid-functionalized materials as catalysts, which can offer improved efficiency and selectivity in various organic transformations. researchgate.net While not a direct synthetic method for the target molecule, the development of such catalysts is indicative of the ongoing efforts to control reactions involving sulfonic acids.
Optimization of Reaction Parameters and Scale-Up Considerations
The industrial viability of synthesizing this compound and its analogs is critically dependent on the meticulous optimization of reaction parameters and careful consideration of scale-up challenges. The primary objectives of optimization are to maximize product yield and purity while minimizing reaction times, energy consumption, and the formation of unwanted byproducts, such as sulfones. google.comgoogle.com Scaling a laboratory procedure to an industrial process introduces further complexities, including heat management, mass transfer limitations, and the handling of hazardous materials.
Optimization of Sulfonation Parameters
The introduction of sulfonic acid groups onto an aromatic ring is a highly exothermic reaction that requires precise control over several variables to prevent side reactions and ensure regioselectivity. mdpi.com
Sulfonating Agent and Concentration: The choice of sulfonating agent—ranging from concentrated sulfuric acid to oleum (a solution of sulfur trioxide in sulfuric acid) or chlorosulfonic acid—is a critical parameter. chemicalbook.com The reactivity of the agent influences the reaction rate and temperature. For instance, the use of excess chlorosulfonic acid is a common method for preparing aromatic sulfonyl chlorides. google.com In many processes, catalysts like sulfamic acid are added to inhibit the formation of diaryl sulfones, which are common byproducts that complicate purification and reduce yield. google.comgoogle.com
Reaction Temperature: Temperature control is paramount in sulfonation. Higher temperatures generally increase the reaction rate but can also promote the formation of byproducts or even lead to desulfonation at very high temperatures (approaching 200°C). mdpi.comwikipedia.org Optimized temperature profiles are often developed; for example, a reaction might be initiated at a lower temperature (e.g., 40°C) and then heated (e.g., to 100-105°C) for a specific duration to drive the reaction to completion. google.com
Molar Ratio of Reactants: The stoichiometry of the sulfonating agent relative to the aromatic substrate must be carefully optimized. An insufficient amount of the agent will result in incomplete conversion, while a large excess can lead to the introduction of additional sulfonic acid groups or increased side reactions. mdpi.com For example, in the synthesis of 2-nitrotoluene-4-sulfonyl chloride, a molar ratio of 4.6 moles of chlorosulfonic acid to 1 mole of the aromatic starting material was utilized. google.com
Reaction Time: The duration of the reaction is optimized to allow for maximum conversion of the starting material without allowing for the significant formation of degradation products or byproducts. Reactions are typically monitored until the desired level of conversion is achieved.
The following table summarizes the influence of key parameters on the sulfonation of aromatic compounds.
| Parameter | Effect on Reaction | Optimization Goal | Research Findings |
| Sulfonating Agent | Determines reactivity and potential byproducts. | Select agent for desired reactivity and minimal side reactions. | Chlorosulfonic acid is effective for producing sulfonyl chlorides google.com; Oleum is common for industrial sulfonation. chemicalbook.com |
| Catalyst (e.g., Sulfamic Acid) | Suppresses sulfone formation. | Minimize byproduct formation to improve purity and yield. | Addition of sulfamic acid significantly improves the yield of the desired sulfonyl chloride product. google.comgoogle.com |
| Temperature | Affects reaction rate and byproduct formation. | Balance reaction speed with selectivity; avoid desulfonation. | Optimal temperatures can range from 40°C to 105°C depending on the substrate and reagents. google.com Increasing temperature from 30°C to 50°C can significantly enhance active substance content in some systems. mdpi.com |
| Molar Ratio (Agent:Substrate) | Influences conversion rate and potential for over-sulfonation. | Ensure complete conversion without excessive byproduct formation. | Molar ratios are typically in excess for the sulfonating agent (e.g., 4.6:1 to 6:1). google.com Excessive SO3 can lead to over-sulfonation and enhanced side reactions. mdpi.com |
Optimization of Formylation Parameters
The introduction of a formyl group onto a disulfonated benzene (B151609) ring, which is highly electron-deficient, typically requires catalytic methods. Palladium-catalyzed formylation reactions are a modern and versatile approach.
Catalyst and Ligand System: The efficiency of palladium-catalyzed formylation is highly dependent on the choice of the palladium source (e.g., palladium acetate) and the ligand. The catalyst loading is a key factor for scale-up, as minimizing the amount of expensive palladium is crucial for economic viability. researchgate.net
Formylating Agent and Pressure: Syngas (a mixture of carbon monoxide and hydrogen) is often used as the C1 source for the formyl group. The pressure of these gaseous reactants is a critical parameter that influences reaction rates and efficiency. Optimal conditions have been identified at pressures around 20 bar. researchgate.net
Solvent: The solvent plays a crucial role in maintaining catalyst stability and solubility. Dimethyl sulfoxide (DMSO) has been shown to be particularly effective in suppressing the formation of inactive palladium black, thereby enhancing the reaction rate and selectivity. researchgate.net
Temperature: As with sulfonation, temperature is a key variable. For the continuous flow Pd-catalyzed formylation of aryl fluorosulfonates, an optimal temperature of 120°C was identified. researchgate.net
The table below outlines key parameters for the optimization of palladium-catalyzed formylation.
| Parameter | Effect on Reaction | Optimization Goal | Research Findings |
| Catalyst Loading | Directly impacts reaction cost and efficiency. | Minimize catalyst use while maintaining a high reaction rate. | Effective formylation can be achieved with relatively low loadings, such as 1.25 mol% palladium acetate. researchgate.net |
| Solvent | Affects catalyst stability, reaction rate, and selectivity. | Enhance catalyst lifetime and reaction performance. | Dimethyl sulfoxide (DMSO) was found to be crucial in suppressing catalyst decomposition. researchgate.net |
| Temperature | Influences reaction rate and catalyst stability. | Achieve a high yield in a reasonable timeframe without degrading the catalyst. | An optimal temperature of 120°C was identified for a continuous flow system. researchgate.net |
| Pressure (Syngas) | Affects the concentration of gaseous reactants in the liquid phase. | Ensure sufficient CO and H₂ for the reaction to proceed efficiently. | A pressure of 20 bar was found to be optimal in the studied system. researchgate.net |
Scale-Up Considerations
Transitioning from a laboratory-scale synthesis to industrial production presents significant challenges.
Heat Management: The highly exothermic nature of sulfonation requires efficient heat removal systems to prevent thermal runaways and control byproduct formation. mdpi.com Industrial-scale reactors are equipped with advanced cooling jackets and may involve strategies like the gradual addition of reagents.
Mass Transfer: In heterogeneous reaction mixtures, ensuring efficient mixing is crucial for achieving consistent reaction rates and product quality. This becomes more challenging in large vessels. The use of continuous flow reactors, including microreactors, can offer superior mass and heat transfer, leading to better control and higher efficiency. mdpi.com
Materials Handling: The reagents used in these syntheses, such as chlorosulfonic acid and oleum, are highly corrosive. Industrial facilities must be constructed with appropriate corrosion-resistant materials. Furthermore, handling pressurized and flammable gases like carbon monoxide and hydrogen for formylation requires specialized equipment and stringent safety protocols. researchgate.net
Downstream Processing: The isolation and purification of the final product are critical steps. For sulfonic acids, this often involves precipitation from the reaction mixture, followed by filtration and washing to remove excess acid and byproducts. google.comacs.org The scalability of these purification steps must be considered to ensure they are efficient and economically feasible on a large scale.
Advanced Spectroscopic and Structural Elucidation of 3 Formylbenzene 1,2 Disulfonic Acid and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, providing unparalleled insight into the chemical environment of individual atoms. For 3-Formylbenzene-1,2-disulfonic acid, both proton (¹H) and carbon-13 (¹³C) NMR are indispensable.
¹H NMR Spectroscopic Analysis for Proton Environments and Aldehyde Protons
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons and the unique aldehyde proton. The aldehyde proton (CHO) is highly deshielded due to the electron-withdrawing nature of the adjacent carbonyl group and is expected to appear as a singlet in the downfield region of the spectrum, typically between δ 9.5 and 10.5 ppm. hw.ac.ukdocbrown.info This significant downfield shift is a characteristic diagnostic feature for aldehydes. libretexts.org
The aromatic region of the spectrum would display a more complex pattern arising from the three non-equivalent protons on the benzene (B151609) ring. The substitution pattern (1,2,3-trisubstituted) would lead to a set of coupled multiplets. The chemical shifts of these aromatic protons are influenced by the electronic effects of both the formyl and the two sulfonic acid groups. Generally, aromatic protons reside in the δ 7.0–8.5 ppm range. docbrown.info The specific coupling patterns (doublets, triplets, or doublet of doublets) and their coupling constants (J values) would be instrumental in assigning each signal to its specific position on the aromatic ring.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aldehyde Proton (-CHO) | 9.5 - 10.5 | Singlet |
| Aromatic Protons | 7.0 - 8.5 | Multiplets |
Note: The predicted chemical shifts are based on general values for similar functional groups and may vary depending on the solvent and other experimental conditions.
¹³C NMR Spectroscopic Confirmation of Carbon Framework and Functional Groups
The ¹³C NMR spectrum provides a definitive map of the carbon skeleton of this compound. Each unique carbon atom in the molecule will give rise to a distinct signal. The carbonyl carbon of the aldehyde group is characteristically found at a very high chemical shift, typically in the range of δ 190–200 ppm, due to the strong deshielding effect of the double-bonded oxygen atom. hw.ac.ukdocbrown.info
The aromatic carbons will resonate in the δ 120–150 ppm region. The carbons directly attached to the electron-withdrawing sulfonic acid groups and the formyl group are expected to be the most deshielded within this range. The precise chemical shifts of the aromatic carbons provide valuable information about the electronic environment and substitution pattern of the benzene ring. docbrown.inforesearchgate.net
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Carbonyl Carbon (-CHO) | 190 - 200 |
| Aromatic Carbons (C-SO₃H) | 140 - 150 |
| Aromatic Carbons (C-CHO) | 135 - 145 |
| Aromatic Carbons (C-H) | 120 - 135 |
Note: The predicted chemical shifts are based on data from analogous compounds and may vary based on experimental conditions.
Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Assignments
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The FTIR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde, sulfonic acid, and substituted benzene moieties.
The prominent C=O stretching vibration of the aldehyde group is typically observed as a strong band in the region of 1740–1720 cm⁻¹. vscht.czudel.edu The C-H stretching vibration of the aldehyde group may also be visible as a weaker band around 2850-2750 cm⁻¹. vscht.cz The sulfonic acid groups (-SO₃H) will exhibit strong and broad absorption bands corresponding to the S=O stretching vibrations, typically in the range of 1250–1160 cm⁻¹ (asymmetric) and 1080–1010 cm⁻¹ (symmetric). A broad O-H stretching band from the sulfonic acid groups is also expected around 3000 cm⁻¹.
The aromatic ring will give rise to several characteristic absorptions. These include C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations within the ring, which typically appear as a series of bands in the 1600–1450 cm⁻¹ region. libretexts.orgvscht.cz Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern, are expected in the fingerprint region below 900 cm⁻¹. libretexts.org
Table 3: Expected FTIR Vibrational Mode Assignments for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Aldehyde | C=O Stretch | 1740 - 1720 | Strong |
| Aldehyde | C-H Stretch | 2850 - 2750 | Weak to Medium |
| Sulfonic Acid | S=O Asymmetric Stretch | 1250 - 1160 | Strong |
| Sulfonic Acid | S=O Symmetric Stretch | 1080 - 1010 | Strong |
| Sulfonic Acid | O-H Stretch | ~3000 | Broad, Strong |
| Aromatic Ring | C-H Stretch | >3000 | Medium |
| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Weak |
| Aromatic Ring | C-H Out-of-plane Bend | <900 | Medium to Strong |
Ultraviolet-Visible (UV-Vis) Spectrophotometric Characterization
Ultraviolet-Visible (UV-Vis) spectrophotometry provides information about the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is expected to be dominated by absorptions arising from the π-electron system of the benzene ring and the n→π* transition of the carbonyl group.
Aromatic compounds typically exhibit two main absorption bands corresponding to π→π* transitions. up.ac.zaquimicaorganica.org For benzene, these occur around 184 nm and 204 nm (primary bands) and a less intense band around 256 nm (secondary band). quimicaorganica.org The presence of substituents on the benzene ring, such as the formyl and sulfonic acid groups, can cause a bathochromic (red) shift to longer wavelengths and a hyperchromic effect (increased absorbance). up.ac.zahnue.edu.vn The carbonyl group of the aldehyde will also exhibit a weak n→π* transition at a longer wavelength, typically in the near-UV region. hnue.edu.vn The exact positions and intensities of these absorption maxima (λ_max) are sensitive to the solvent polarity.
Single Crystal X-ray Diffraction (XRD) for Elucidation of Molecular and Supramolecular Architecture
This technique would unequivocally confirm the substitution pattern on the benzene ring and reveal the spatial orientation of the formyl and sulfonic acid groups relative to the ring. Furthermore, XRD analysis elucidates the supramolecular architecture, detailing the intermolecular interactions such as hydrogen bonding (e.g., between sulfonic acid groups or with solvent molecules of crystallization), π-π stacking interactions between aromatic rings, and other van der Waals forces that govern the crystal packing. rsc.org This information is crucial for understanding the solid-state properties of the compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isomer Separation
High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for assessing the purity of this compound and for separating it from its positional isomers (e.g., 4-formylbenzene-1,3-disulfonic acid). A reversed-phase HPLC method would likely be the most suitable approach. nih.gov
In a typical setup, a C18 column would be used as the stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.net Given the acidic nature of the sulfonic acid groups, the pH of the aqueous component of the mobile phase would need to be carefully controlled to ensure consistent ionization and good peak shape. Ion-pairing reagents, such as tetralkylammonium salts, can also be added to the mobile phase to improve the retention and separation of the highly polar sulfonic acid analytes. researchgate.netnih.gov Detection is commonly achieved using a UV detector, set at a wavelength where the analyte exhibits strong absorbance, as determined from its UV-Vis spectrum. researchgate.net This method allows for the quantification of impurities and the resolution of isomeric species, which is critical for quality control. nih.gov
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern. For this compound (C₇H₆O₇S₂), with a calculated molecular weight of approximately 266.25 g/mol , a high-resolution mass spectrum would be expected to show a molecular ion peak corresponding to this mass. macsenlab.comanaxlab.com Depending on the ionization technique used, this could be observed as the protonated molecule [M+H]⁺ at m/z 267 or the deprotonated molecule [M-H]⁻ at m/z 265, the latter being common for acidic compounds. nih.gov
The fragmentation of this compound under techniques like collision-induced dissociation would likely proceed through several predictable pathways characteristic of its functional groups: the aromatic ring, the aldehyde group, and the two sulfonic acid groups.
Loss of Sulfonyl Groups: A primary and highly characteristic fragmentation pathway for aromatic sulfonates is the elimination of sulfur dioxide (SO₂) or the entire sulfonic acid group (SO₃H). nih.gov The loss of SO₂ (approx. 64 Da) is a common rearrangement process. nih.gov The spectrum would likely show significant peaks corresponding to the loss of one or both sulfonic acid moieties.
Loss from the Formyl Group: Aldehydes typically exhibit characteristic fragmentation patterns, including the loss of a hydrogen radical (H•, 1 Da) to form a stable acylium ion [M-H]⁺, or the loss of the entire formyl group (CHO, 29 Da). libretexts.orgwhitman.edu
Aromatic Ring Fragmentation: The stable aromatic ring itself would likely remain intact until higher fragmentation energies are applied. youtube.com
Based on these principles, a plausible fragmentation pattern can be proposed.
Table 1: Plausible Mass Spectrometry Fragmentation Data for this compound
| m/z (relative to [M-H]⁻) | Proposed Fragment | Neutral Loss | Notes on Fragmentation Pathway |
|---|---|---|---|
| 265 | [C₇H₅O₇S₂]⁻ | - | Deprotonated molecular ion. |
| 201 | [C₇H₅O₄S]⁻ | SO₂ (64 Da) | Loss of sulfur dioxide from one sulfonic acid group, a common rearrangement for sulfonates. nih.gov |
| 185 | [C₇H₅O₄S]⁻ | SO₃ (80 Da) | Loss of sulfur trioxide from one sulfonic acid group. |
| 137 | [C₇H₅O]⁻ | 2xSO₃ (160 Da) | Sequential loss of both sulfur trioxide groups. |
| 121 | [C₆H₅O₄S]⁻ | CHO + O (45 Da) | Loss of the formyl group and an oxygen atom. |
Elemental Analysis for Stoichiometric Composition
Elemental analysis provides a fundamental confirmation of a compound's empirical formula by determining the mass percentages of its constituent elements. For a pure sample of this compound, with the molecular formula C₇H₆O₇S₂, the theoretical elemental composition can be calculated with high precision.
The analysis is performed by combusting a small, precisely weighed sample of the compound and quantitatively measuring the amounts of carbon dioxide, water, and sulfur oxides produced. This experimental data is then compared against the theoretical values derived from the molecular formula. A close correlation between the experimental and theoretical percentages is a strong indicator of the sample's purity and confirms its elemental stoichiometry.
Table 2: Elemental Composition of this compound
| Element | Theoretical % | (Hypothetical) Experimental % |
|---|---|---|
| Carbon (C) | 31.58% | 31.61% |
| Hydrogen (H) | 2.27% | 2.25% |
| Oxygen (O) | 42.06% | 42.01% |
The hypothetical experimental values in the table illustrate the expected close agreement, typically within ±0.4%, which would confirm the assigned molecular formula of C₇H₆O₇S₂.
Chemical Reactivity, Derivatization, and Functional Group Transformations of 3 Formylbenzene 1,2 Disulfonic Acid
Schiff Base Condensation Reactions with Amines and Polyamines
The aldehyde functional group is the primary site for derivatization through condensation reactions. This reaction involves the nucleophilic attack of a primary amine on the electrophilic carbonyl carbon, followed by dehydration to form a carbon-nitrogen double bond (C=N), characteristic of an imine, also known as a Schiff base. nih.govbham.ac.uk This reaction is reversible and often catalyzed by acid. bham.ac.uknih.gov
3-Formylbenzene-1,2-disulfonic acid readily reacts with primary amines and polyamines to yield the corresponding imines (Schiff bases). dergipark.org.trresearchgate.net The reaction proceeds via a nucleophilic addition mechanism, where the amine's nitrogen atom attacks the carbonyl carbon of the aldehyde. This forms an unstable carbinolamine intermediate, which then eliminates a water molecule to create the stable imine product. bham.ac.uknih.gov The presence of the water-soluble sulfonate groups often allows these reactions to be carried out in aqueous or alcoholic media. nih.gov
Similarly, the reaction with hydrazines (compounds containing an N-N single bond) or their derivatives, such as 2,4-dinitrophenylhydrazine, results in the formation of hydrazones. bham.ac.ukquimicaorganica.org The mechanism is analogous to imine formation. quimicaorganica.org These reactions are highly efficient and represent a straightforward method for modifying the formyl group. nih.gov
Table 1: Examples of Schiff Base Formation from Sulfonated Formylbenzenes
| Aldehyde Reactant | Amine Reactant | Product Type | Reaction Conditions | Reference |
|---|---|---|---|---|
| Sodium 3-formylbenzenesulfonate | Phenylethylamine | Imine (Schiff Base) | Methanol (B129727), Room Temperature, 1 hr | nih.gov |
| Sodium 2-formylbenzenesulfonate | Histamine | Imine (Schiff Base) | Methanol, Room Temperature, 1 hr | nih.gov |
| 2-Hydroxybenzaldehyde | 2,5-Diaminobenzenesulfonic acid | Imine (Schiff Base) | Ethanol, Reflux, 5 hr | dergipark.org.tr |
This table illustrates typical conditions for Schiff base formation involving related sulfonated aromatic aldehydes.
While imines are stable under many conditions, the C=N bond can be susceptible to hydrolysis, reversing the reaction. nih.govthebrpi.org To create a more robust and stable linkage, the imine can be subsequently reduced to a secondary amine. This two-step process, often performed in a single pot, is known as reductive amination. masterorganicchemistry.comwizeprep.com
After the initial formation of the imine (or the protonated iminium ion under acidic conditions), a reducing agent is introduced. youtube.com Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Sodium cyanoborohydride is particularly effective as it is a milder agent that selectively reduces the protonated iminium ion in the presence of the unreacted aldehyde, preventing the reduction of the starting material. masterorganicchemistry.comyoutube.com This process converts the C=N double bond into a C-N single bond, yielding a stable secondary amine derivative. masterorganicchemistry.com
Reactions of the Sulfonate Groups
The two sulfonic acid groups are highly acidic and polar, dominating the compound's solubility and ionic properties.
As strong acids, the sulfonic acid groups readily deprotonate in aqueous solutions or in the presence of a base to form sulfonate anions (-SO₃⁻). Consequently, this compound is typically handled as a salt, most commonly a disodium (B8443419) salt. sigmaaldrich.com These salts are formed by reacting the acid with a suitable base, such as sodium hydroxide.
The sodium counter-ions can be exchanged for other cations through ion-exchange processes. sigmaaldrich.com The retention and exchange of ions are dependent on factors like the concentration and charge of the competing ions in the solution. sigmaaldrich.com For cation exchangers, the selectivity for binding follows a general trend, with ions of higher charge and smaller hydrated radii being held more strongly. sigmaaldrich.com For instance, divalent cations like Ca²⁺ are held more strongly than monovalent cations like Na⁺. sigmaaldrich.com This dynamic allows for the preparation of various metal salts of the parent acid, which can be important in the synthesis of coordination polymers or other materials. macsenlab.com
The sulfonate group (-SO₃H or -SO₃⁻) is a powerful electron-withdrawing group. youtube.com This property significantly deactivates the aromatic ring towards electrophilic aromatic substitution (EAS). wikipedia.orgyoutube.com The group withdraws electron density from the ring through both inductive and resonance effects, making the benzene (B151609) ring less nucleophilic and therefore less reactive towards electrophiles. youtube.comyoutube.com
Furthermore, the sulfonate group acts as a meta-director for any subsequent electrophilic substitution reactions. youtube.com By pulling electron density from the ortho and para positions, it leaves the meta positions as the least deactivated and thus the most favorable sites for electrophilic attack. youtube.com This directing effect is a critical consideration in any synthetic strategy involving modification of the aromatic core. masterorganicchemistry.com
Electrophilic and Nucleophilic Substitution Mechanisms on the Aromatic Core
The reactivity of the aromatic core of this compound is heavily influenced by the strong deactivating nature of its substituents. Both the formyl and the two sulfonate groups are electron-withdrawing and meta-directing. wikipedia.orgyoutube.com
For an electrophilic aromatic substitution (EAS) reaction, an incoming electrophile would be directed to the positions meta to the existing groups. quora.comlumenlearning.com However, the combined deactivating effect of three electron-withdrawing groups makes the ring extremely electron-poor and highly resistant to electrophilic attack. youtube.comwikipedia.org Such reactions would require exceptionally harsh conditions and powerful electrophiles, and they are generally not favored. lumenlearning.com The first step of EAS, the attack by the aromatic ring to form the cationic Wheland intermediate, is the rate-determining step, and the high energy of this intermediate for a heavily deactivated ring makes the reaction very slow. libretexts.org
Nucleophilic aromatic substitution (SNAr), conversely, is facilitated by the presence of strong electron-withdrawing groups. These groups are necessary to stabilize the negative charge of the Meisenheimer complex, which is the key intermediate in the SNAr mechanism. For SNAr to occur, a good leaving group must also be present on the ring. While the sulfonate groups themselves can sometimes act as leaving groups under specific, often harsh, conditions, SNAr reactions on this specific molecule are not commonly reported in standard literature. The reaction typically requires a potent nucleophile and is most efficient when the leaving group is positioned ortho or para to a strong electron-withdrawing group.
Oxidation and Reduction Chemistry of the Formyl Moiety
The formyl group (-CHO) of this compound is the primary site for oxidation and reduction reactions. The two sulfonic acid groups (-SO₃H) at positions 1 and 2 are powerful electron-withdrawing groups. studymind.co.ukfiveable.me This electronic influence deactivates the benzene ring toward electrophilic substitution but increases the electrophilicity of the carbonyl carbon in the formyl group, making it more susceptible to nucleophilic attack, which is a key step in many reduction and some oxidation reactions. msu.edu
Oxidation: The formyl group can be readily oxidized to a carboxylic acid group (-COOH), yielding 3-Carboxybenzene-1,2-disulfonic acid . This transformation is a fundamental reaction of aldehydes. Various oxidizing agents can accomplish this, typically under aqueous conditions which are suitable for the water-soluble sulfonic acid. The strong electron-withdrawing nature of the sulfonic acid groups may necessitate slightly more forcing conditions compared to simple benzaldehyde (B42025), but the reaction is expected to proceed efficiently.
Reduction: Conversely, the formyl group can be reduced to a primary alcohol, specifically a hydroxymethyl group (-CH₂OH), to form 3-(Hydroxymethyl)benzene-1,2-disulfonic acid . This is typically achieved using hydride-based reducing agents. The high electrophilicity of the formyl carbon facilitates this transformation. Care must be taken in choosing the reducing agent and conditions to selectively reduce the aldehyde without affecting the sulfonic acid groups.
The table below summarizes the expected outcomes of these transformations.
| Transformation | Reagent Examples | Product |
| Oxidation | Potassium permanganate (B83412) (KMnO₄); Chromic acid (H₂CrO₄); Hydrogen peroxide (H₂O₂) | 3-Carboxybenzene-1,2-disulfonic acid |
| Reduction | Sodium borohydride (NaBH₄); Lithium aluminum hydride (LiAlH₄); Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | 3-(Hydroxymethyl)benzene-1,2-disulfonic acid |
Cross-linking Reactions for Polymer Network Formation
This compound is a trifunctional molecule, making it an excellent candidate as a cross-linking agent in polymer chemistry. The reactive formyl group can form covalent bonds with suitable functional groups on polymer chains, while the two sulfonic acid groups can impart desirable properties such as hydrophilicity, ion-exchange capacity, and thermal stability to the resulting polymer network. researchgate.net The use of aromatic disulfonic acid derivatives, such as 1,3-benzenedisulfonyl azide, as cross-linking agents for polyolefins has been previously demonstrated, highlighting the utility of the core benzenedisulfonic acid structure in polymer modification. researchgate.net
The primary mechanism for cross-linking involves the reaction of the aldehyde functionality. For instance, it can react with:
Polymers containing primary amine groups (e.g., polyethyleneimine, chitosan) to form a Schiff base (imine) linkage.
Polymers with hydroxyl groups (e.g., polyvinyl alcohol, cellulose) to form acetal (B89532) linkages, typically under acidic catalysis.
Polymers with active methylene (B1212753) groups via aldol-type condensation reactions.
By incorporating this compound as a cross-linker, a three-dimensional network is created, which can transform soluble or thermoplastic polymers into insoluble and thermoset materials. The density of cross-links, and thus the final properties of the material (e.g., swelling behavior, mechanical strength, ion-exchange capacity), can be controlled by the molar ratio of the cross-linker to the polymer functional groups. Such sulfonated, cross-linked networks are of significant interest for applications like proton-exchange membranes for fuel cells, ion-exchange resins, and superabsorbent hydrogels. researchgate.net
The table below details potential cross-linking reactions involving the formyl group.
| Polymer Functional Group | Polymer Example | Resulting Linkage |
| Amine (-NH₂) | Polyethyleneimine (PEI), Chitosan (B1678972) | Schiff Base (C=N) |
| Hydroxyl (-OH) | Polyvinyl alcohol (PVA), Starch | Acetal (O-CH-O) |
| Amide (-CONH₂) | Polyacrylamide | N-Acyliminium ion intermediate leading to cross-link |
Rational Design and Fabrication of Advanced Materials Utilizing 3 Formylbenzene 1,2 Disulfonic Acid As a Building Block
Engineering of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)
Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of crystalline porous materials constructed from molecular building units. tcichemicals.comcd-bioparticles.netmdpi.com The defining characteristic of COFs is that their building blocks are linked by strong covalent bonds, creating a robust and stable network. tcichemicals.com MOFs, conversely, consist of metal ions or clusters coordinated to organic ligands. mdpi.comnih.gov The design of both COFs and MOFs relies on the principles of reticular chemistry, where the geometry of the building blocks dictates the topology and properties of the resulting framework. nih.govberkeley.edu
Building blocks, often referred to as linkers or monomers, are the fundamental components that are stitched together to form the extended structure of COFs and MOFs. tcichemicals.com The functionality and geometry of these linkers are critical; for instance, monomers containing aldehyde groups are among the most common and widely utilized linkers for constructing COFs. cd-bioparticles.netalfa-chemistry.comcd-bioparticles.net The presence of both an aldehyde and sulfonic acid groups makes 3-Formylbenzene-1,2-disulfonic acid a bifunctional linker, enabling the creation of frameworks with engineered chemical properties. While its isomer, 4-Formylbenzene-1,3-disulfonic acid, is known in materials synthesis, the specific application of the 1,2-disulfonic acid variant in COF and MOF construction is an area of emerging interest. sigmaaldrich.cn The sulfonic acid groups can be leveraged to introduce charge, hydrophilicity, and catalytic sites into the framework. nih.gov
Application as an Aldehyde Linker for Imine-Based COFs
The aldehyde functional group on this compound makes it an ideal candidate for the synthesis of imine-based COFs. These frameworks are formed through the condensation reaction between aldehyde-containing linkers and amine-containing linkers, resulting in the formation of stable imine (C=N) bonds. alfa-chemistry.comtcichemicals.com The first imine-linked COFs were reported in 2009, and they have since become the most extensively studied class of COFs due to their enhanced chemical stability compared to early boroxine- and boronate ester-linked COFs. tcichemicals.comtcichemicals.com
Strategies for Constructing Two-Dimensional (2D) and Three-Dimensional (3D) Frameworks
The dimensionality of a COF, whether it forms 2D sheets or a 3D network, is determined by the geometry and connectivity of its constituent building blocks. tcichemicals.comnih.gov
Two-Dimensional (2D) COFs are typically constructed by stacking layers of covalently bonded 2D sheets. tcichemicals.com This is often achieved by combining linear or bent linkers (like this compound) with planar triangular (C3 symmetry) or square planar (C4 symmetry) linkers. The in-plane reactions form the extended sheets, which then stack via non-covalent interactions to form a crystalline solid with 1D channels.
Three-Dimensional (3D) COFs are built from non-planar, polyhedral building blocks that connect to form a fully 3D covalently bonded network. tcichemicals.comnih.gov To construct a 3D framework using a linker like this compound, it would need to be reacted with a non-planar, multi-topic linker, such as a tetrahedral (Td symmetry) amine linker. alfa-chemistry.com The combination of linkers with different spatial orientations directs the polymerization into three dimensions, creating complex and often interpenetrated network topologies. nih.govresearchgate.net
The choice of linkers is paramount in reticular synthesis, allowing for the pre-design of frameworks with specific dimensionalities and pore structures. nih.gov
Influence on Topology, Porosity, and Stability of COF Structures
The intrinsic properties of a COF—its network topology, porosity, and stability—are directly influenced by the molecular attributes of its building blocks, such as this compound.
Topology: The topology describes the connectivity and arrangement of the linkers in the network. It is a direct consequence of the linkers' symmetry and number of connection points. For example, reacting a C2-symmetric linker with a C3-symmetric linker typically yields a hexagonal topology, while combining C2 and C4 linkers can produce a tetragonal topology. nih.gov The specific triangular or tetrahedral shape of the co-linker used with this compound would define the final network topology. nih.govnih.gov
Porosity: The size, shape, and volume of the pores within a COF are determined by the length and rigidity of the linkers. researchgate.net Longer linkers generally result in larger pores. The use of this compound would result in microporous or small mesoporous structures, depending on the size of the corresponding amine linker. Isoreticular synthesis, where the topology is kept constant while the linker length is varied, is a common strategy to systematically tune pore size. researchgate.net
Stability: The stability of a COF is critical for practical applications. Imine-based COFs are known for their high thermal and chemical stability. tcichemicals.comnih.gov They can often withstand treatment with strong acids and bases. nih.gov The introduction of sulfonic acid groups via the this compound linker could influence interlayer stacking interactions through hydrogen bonding or electrostatic repulsion, potentially affecting the framework's structural robustness.
The table below summarizes the relationship between linker characteristics and resulting COF properties.
| Linker Characteristic | Influence on COF Property | Research Finding |
| Symmetry/Geometry | Determines the network topology (e.g., hexagonal, tetragonal, triangular). nih.gov | The combination of building blocks with pre-designed geometries allows for the rational synthesis of COFs with desired topologies. nih.govnih.gov |
| Length/Size | Controls the pore size and surface area of the framework. | Isoreticular expansion, using longer linkers of the same geometry, can systematically increase pore size from micropores (<2 nm) to mesopores (2-50 nm). researchgate.net |
| Bonding Type | Affects the chemical stability of the framework. | Imine-based COFs exhibit higher chemical stability compared to boroxine- and boronate ester-based COFs. tcichemicals.com |
| Functional Groups | Modifies the chemical environment of the pores and impacts overall stability and functionality. | Sulfonic acid functionalization can create highly acidic pore surfaces and enhance properties like proton conductivity. nih.gov |
Functional Polymers and Composite Materials
Beyond crystalline frameworks, this compound serves as a valuable monomer for synthesizing functional polymers and composite materials. Its dual functionality allows it to act as both a cross-linker (via the aldehyde group) and a source of ionic conductivity (via the sulfonic acid groups), making it particularly suitable for applications in electrochemical devices and modified biopolymers.
Synthesis and Characterization of Polymer Electrolyte Membranes (PEMs)
Polymer electrolyte membranes (PEMs) are a critical component in various electrochemical technologies, including fuel cells, where they facilitate the transport of protons from the anode to the cathode. nih.gov The efficiency of a PEM is largely dependent on its proton conductivity, which requires the presence of ion-exchange groups, typically sulfonic acid (-SO3H) groups. itb.ac.iddtic.mil
A closely related isomer, 4-formylbenzene-1,3-disulfonic acid disodium (B8443419) salt, is noted for its use in the synthesis of polymer electrolyte membranes. sigmaaldrich.cn By analogy, this compound is an excellent candidate for creating or modifying polymers for PEM applications. It can be incorporated into polymer matrices like poly(vinyl alcohol) or sulfonated polystyrene to enhance their proton conductivity. sigmaaldrich.cnitb.ac.id The sulfonic acid groups provide the necessary charge carriers (protons) for conduction, especially under hydrated conditions. nih.govdtic.mil
Furthermore, the aldehyde group can be utilized to cross-link the polymer chains. This cross-linking improves the membrane's mechanical integrity, reduces swelling in water, and can decrease methanol (B129727) crossover in direct methanol fuel cells (DMFCs)—a common issue with non-cross-linked membranes. itb.ac.id The synthesis typically involves blending the sulfonated aldehyde with a base polymer and inducing a cross-linking reaction, often through heat treatment.
| Property | Role of this compound | Desired Outcome for PEMs |
| Proton Conductivity | The sulfonic acid (-SO3H) groups ionize in the presence of water, providing mobile protons. | High proton conductivity (e.g., >0.01 S/cm) for efficient ion transport. nih.govdtic.mil |
| Mechanical Stability | The aldehyde (-CHO) group can be used to form covalent cross-links between polymer chains. | Enhanced membrane robustness and durability under fuel cell operating conditions. |
| Water Management | The hydrophilic sulfonic acid groups help retain water, which is necessary for proton conduction. | Optimized water uptake to maintain conductivity without excessive swelling. |
| Methanol Crossover | Cross-linking can create a denser polymer network, physically hindering the passage of methanol. | Reduced methanol permeability for improved efficiency in Direct Methanol Fuel Cells (DMFCs). itb.ac.id |
Modification of Biopolymers, including Chitosan (B1678972) Derivatives
Biopolymers such as chitosan are widely explored for biomedical and environmental applications due to their biocompatibility and biodegradability. nih.gov Chitosan, a polysaccharide derived from chitin, possesses primary amine groups (-NH2) along its backbone, which are readily available for chemical modification. nih.govnih.gov
The aldehyde group of this compound can react with the amine groups of chitosan via a Schiff base reaction. This covalent modification grafts the formylbenzene disulfonic acid moiety onto the chitosan polymer. The key outcomes of this modification are:
Increased Solubility: Chitosan is typically only soluble in acidic aqueous solutions. The introduction of highly polar sulfonic acid groups can significantly increase its solubility in neutral water, broadening its range of applications.
Introduction of Functionality: The grafted sulfonic acid groups impart strong anionic characteristics to the normally cationic (in acid) chitosan. This creates a polyampholyte with potential applications in drug delivery, as a flocculant for water treatment, or as a component in biosensors.
The modification process involves dissolving chitosan in a dilute acid solution and then adding this compound, allowing the Schiff base reaction to proceed. The resulting modified chitosan can be isolated and characterized to confirm the successful grafting and to evaluate its new properties. nih.gov
Development of Superabsorbent Materials
There is currently no available research in the public domain that specifically details the use of this compound as a monomer or cross-linking agent for the synthesis of superabsorbent polymers. While the incorporation of sulfonic acid groups is a known strategy to enhance the water-absorbing capabilities of polymers due to their hydrophilic nature and ionic character, specific studies employing the 1,2-disulfonic acid isomer of 3-formylbenzene are not found. General research on superabsorbent polymers often involves the polymerization of monomers like acrylic acid and acrylamide, sometimes with the inclusion of sulfonated monomers to improve swelling capacity and salt resistance. However, the unique structural and electronic properties that this compound would impart to a superabsorbent polymer network remain uninvestigated.
Catalytic Applications and Mechanistic Investigations Involving 3 Formylbenzene 1,2 Disulfonic Acid and Its Derived Complexes
Synthesis and Structural Characterization of Metal Complexes as Catalysts
The synthesis of metal complexes using 3-Formylbenzene-1,2-disulfonic acid as a ligand involves the reaction of the ligand with a suitable metal salt, often in a polar solvent to ensure solubility. The choice of the metal precursor (e.g., chlorides, acetates, or nitrates of transition metals) and reaction conditions such as temperature and pH are critical in directing the formation of the desired complex. The general approach involves the coordination of the metal ion to the electron-donating atoms of the ligand. Characterization of these complexes is typically achieved through a combination of spectroscopic and analytical techniques, including Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR), and elemental analysis, to confirm the structure and composition of the newly formed compounds walisongo.ac.idbhu.ac.inyu.edu.jo.
The catalytic efficacy of a metal complex is fundamentally tied to its coordination chemistry. This compound is a multifunctional ligand, offering several potential coordination sites: the oxygen atom of the formyl group and the oxygen atoms of the two sulfonate groups. This versatility allows it to act as a monodentate, bidentate, or even a bridging ligand, leading to the formation of mononuclear or polynuclear metal complexes.
The design of ligands is a key strategy in tuning the catalytic activity of a metal center. The sulfonic acid groups, being strong electron-withdrawing groups, can modulate the electronic properties of the metal center, thereby influencing its reactivity in catalytic cycles. Furthermore, the steric and electronic environment created by the ligand around the metal ion dictates substrate access to the active site and can enhance selectivity in chemical transformations. The presence of both a carbonyl group and sulfonic acid moieties allows for a dual-functionality, where the metal center can catalyze one type of reaction while the acidic sulfonate groups can promote another.
For complexes derived from this compound, X-ray diffraction studies would reveal how the ligand binds to the metal ion—for instance, whether coordination occurs through the formyl oxygen, one or both sulfonate groups, or a combination thereof. Such structural data provides invaluable insights into the structure-activity relationship of the catalyst. While specific crystallographic data for complexes of this compound are not widely available, the principles of this technique are universally applied to characterize similar coordination compounds mdpi.com.
Catalytic Activity in Organic Transformations
The unique combination of a metal-binding site and Brønsted acid functionalities makes this compound and its complexes potential catalysts for a range of organic reactions.
The selective oxidation of alcohols to carbonyl compounds is a cornerstone of organic synthesis acs.orgacs.org. Metal complexes are often employed as catalysts for such transformations, and those with redox-active ligands can be particularly effective mdpi.com. While specific studies detailing the use of this compound complexes for this purpose are limited, related systems demonstrate the viability of this approach. For example, solid sulfonic acids have been shown to promote the oxidation of benzyl alcohol to benzaldehyde (B42025) by facilitating the in situ generation of active oxidizing species researchgate.netcjcatal.com. A metal complex of this compound could potentially leverage both the metal center and the acidic groups to catalyze such oxidations efficiently.
Below is a representative data table illustrating typical results for the catalytic oxidation of benzylic alcohols, based on findings from related catalytic systems.
| Entry | Substrate | Catalyst System | Oxidant | Time (h) | Conversion (%) | Selectivity (%) |
| 1 | Benzyl alcohol | Solid Sulfonic Acid / Isoamyl Nitrite | O₂ | 2 | 90 | 97 (to Benzaldehyde) |
| 2 | 4-Methoxybenzyl alcohol | Metal Aminotriphenolate Complex | CHP | - | >99 | >99 (to Aldehyde) |
| 3 | 4-Chlorobenzyl alcohol | Sulfurized Graphene | H₂O₂ | 3 | ~18 | High (to Aldehyde) |
Data is illustrative and based on analogous systems cjcatal.comnih.govrsc.org. CHP = Cumene Hydroperoxide.
The sulfonic acid groups (-SO₃H) are strong Brønsted acids and can independently catalyze a variety of organic reactions. Arenesulfonic acids are commonly used as catalysts for reactions such as esterification, condensation, and the synthesis of heterocyclic compounds. Task-specific ionic liquids functionalized with sulfonic acid groups, for instance, have proven to be efficient and reusable catalysts for multicomponent reactions like the Biginelli reaction, which involves a condensation step scielo.br. The acidic nature of this compound itself, without coordination to a metal, allows it to function as a homogeneous or supported acid catalyst, leveraging its high acidity and solubility in polar media.
Reaction Mechanism Studies and Kinetics of Catalytic Processes
Understanding the reaction mechanism and kinetics is essential for optimizing catalytic processes and designing more effective catalysts. For metal-catalyzed oxidations, the mechanism often involves the formation of a high-valent metal-oxo species or radical intermediates that abstract a hydrogen atom from the alcohol.
For acid-catalyzed reactions, the mechanism typically begins with the protonation of a substrate by the sulfonic acid catalyst. For example, in an acid-catalyzed condensation, the protonation of a carbonyl group increases its electrophilicity, making it more susceptible to nucleophilic attack. Kinetic studies, which measure the rate of reaction as a function of reactant and catalyst concentrations, are used to determine the rate law and provide evidence for a proposed mechanism jcsp.org.pk. A bimolecular A-2 mechanism, for instance, involves the nucleophile attacking the protonated substrate in the rate-determining step jcsp.org.pk. While detailed mechanistic and kinetic analyses specifically for catalytic processes involving this compound are not extensively documented, the principles are derived from well-established studies of similar catalytic systems.
Regeneration and Reusability of Homogeneous and Heterogeneous Catalytic Systems
The economic viability and environmental sustainability of catalytic processes heavily depend on the ability to regenerate and reuse the catalyst over multiple cycles. For catalysts derived from or incorporating this compound, the presence of sulfonic acid groups offers distinct advantages and challenges for both homogeneous and heterogeneous systems.
Homogeneous Catalytic Systems
In homogeneous catalysis, complexes derived from this compound are often employed in aqueous biphasic systems. The high water solubility imparted by the two sulfonate groups allows the catalyst to be retained in the aqueous phase while the organic products can be easily separated by decantation. This enables a straightforward recycling of the catalyst-containing aqueous phase for subsequent reaction cycles.
The primary challenge in the reuse of such homogeneous catalysts is the gradual loss of activity. This deactivation can be attributed to several factors:
Leaching: Although the catalyst is designed to be water-soluble, minor partitioning into the organic phase can lead to a gradual loss of the active species with each cycle.
Ligand Degradation: The chemical environment of the reaction, including temperature, pressure, and the presence of reactants or byproducts, can lead to the degradation of the this compound ligand over time.
Formation of Inactive Species: The metallic center of the catalyst can undergo changes in its oxidation state or form inactive clusters or nanoparticles, reducing the catalytic efficiency.
Regeneration of a deactivated homogeneous catalyst in an aqueous phase may involve treatments to restore the active catalytic species. However, preventing deactivation is often a more practical approach. Research in this area focuses on optimizing reaction conditions and ligand design to enhance catalyst stability and minimize leaching. For instance, in rhodium-catalyzed aqueous biphasic olefin hydroformylation, the aqueous phase containing the catalyst can be reused multiple times, though a decrease in conversion may be observed after several cycles due to catalyst leaching nih.gov.
Heterogeneous Catalytic Systems
Heterogenization of homogeneous catalysts is a widely adopted strategy to simplify catalyst-product separation and enhance reusability. Complexes derived from this compound can be immobilized on solid supports such as silica (B1680970), alumina, or polymeric resins. The sulfonic acid groups can serve as anchoring points for covalent or ionic bonding to the support material.
The reusability of these heterogeneous catalysts is primarily determined by the stability of the immobilized complex. Common deactivation pathways include:
Metal Leaching: The active metal center can leach from the support into the reaction medium, leading to a loss of activity and potential contamination of the product. This is a significant challenge, especially in liquid-phase reactions rsc.org.
Ligand Leaching: The bond between the this compound ligand and the support can break, resulting in the loss of the entire complex from the support.
Fouling: The catalyst's active sites can be blocked by the deposition of byproducts or polymeric materials from the reaction mixture.
Sintering: In high-temperature gas-phase reactions, the active metal particles can agglomerate, reducing the active surface area.
Regeneration of deactivated heterogeneous catalysts is often more feasible than for their homogeneous counterparts. Common regeneration techniques include:
Washing: Simple washing with a suitable solvent can remove adsorbed impurities and reaction byproducts from the catalyst surface.
Calcination: For catalysts deactivated by coking, a controlled high-temperature treatment in the presence of air or oxygen can burn off the carbonaceous deposits.
Acid Treatment: In cases where deactivation is caused by the poisoning of active sites by basic species, a mild acid wash can restore catalytic activity. For sulfonated carbon catalysts, deactivation by ion exchange can be reversed by treatment with strong Brønsted acids nih.gov.
The effectiveness of regeneration depends on the nature of the deactivation. While fouling can often be reversed, deactivation due to significant metal leaching is generally irreversible.
The following table presents representative data on the reusability of a hypothetical palladium catalyst based on a sulfonated phosphine ligand, analogous to a system that could be derived from this compound, in a Heck cross-coupling reaction. The data illustrates a common trend of decreasing yield over successive cycles, which is often attributed to catalyst leaching and/or degradation.
Table 1: Reusability of a Palladium Catalyst with a Sulfonated Ligand in a Heck Reaction
| Cycle Number | Product Yield (%) |
|---|---|
| 1 | 98 |
| 2 | 95 |
| 3 | 92 |
| 4 | 88 |
This trend highlights the ongoing challenge in catalyst design to achieve high activity and selectivity while maintaining long-term stability and reusability.
Applications in Advanced Analytical Chemistry Methodologies
Utilization as a Derivatization Reagent in Mass Spectrometry
Formylbenzene sulfonic acids are valuable derivatization reagents in mass spectrometry, primarily for the analysis of peptides and proteins. The aldehyde functional group serves as a reactive handle for covalently tagging the primary amino groups of peptides, such as the N-terminus and the side chain of lysine (B10760008) residues. This derivatization is particularly useful for enhancing the ionization efficiency and controlling the fragmentation of peptides during tandem mass spectrometry (MS/MS), which is crucial for determining their amino acid sequence.
The derivatization of peptides with reagents like formylbenzene disulfonic acid introduces sulfonic acid groups, which are highly acidic. These groups readily lose a proton, imparting a fixed negative charge on the derivatized peptide. This can significantly influence the fragmentation pattern observed in mass spectrometry. For instance, N-terminal sulfonation has been shown to promote the generation of specific fragment ion series (e.g., b- and y-ions), which are essential for de novo sequencing of peptides.
Research on isomers such as 4-formyl-benzenesulfonic acid (FBSA) has demonstrated that this derivatization can lead to a significant improvement in the quality of MS/MS data, with high-intensity signals for key fragment ions. sigmaaldrich.com The derivatization procedure can be optimized, for example, through microwave-assisted methods, to reduce reaction times and minimize undesirable side reactions. sigmaaldrich.com
The specific positioning of the sulfonyl groups on the benzene (B151609) ring is a critical factor that can affect the analytical performance of these reagents. The arrangement of the sulfonyl groups influences the proton affinity and the stability of the derivatized molecule, which in turn affects signal intensity and the fragmentation pathways.
A patent describing the use of formylbenzene disulfonic acid isomers for peptide sequencing highlights the importance of the sulfonyl group positions. It was noted that with 4-formyl-benzene-1,3-disulphonic acid, where the sulfonyl groups are in the ortho and para positions relative to the aldehyde, the ability to donate a labile proton to distant amino acid amides is hindered. This can result in a decrease in signal intensity for fragment ions as the distance from the derivatization site increases, potentially leading to incomplete sequence information. ontosight.ai In contrast, the use of 5-formyl-benzene-1,3-disulphonic acid was found to exhibit higher mobile proton affinity for distant amino acids, suggesting that the meta positioning of the sulfonyl groups is more favorable for obtaining complete peptide sequence data. ontosight.ai
Table 1: Comparison of Formylbenzene Sulfonic Acid Isomers in Mass Spectrometry
| Feature | 4-Formyl-benzene-1,3-disulphonic acid | 5-Formyl-benzene-1,3-disulphonic acid | 3-Formylbenzene-1,2-disulfonic acid (Predicted) |
|---|---|---|---|
| Sulfonyl Group Positions | ortho and para to aldehyde | meta to aldehyde | ortho to each other and to the formyl group |
| Reported Proton Affinity | Hindered for distant amides ontosight.ai | Higher for distant amino acids ontosight.ai | Potentially high due to proximity of sulfonyl groups |
| Impact on Sequencing | May result in incomplete sequence data ontosight.ai | Facilitates more complete sequencing ontosight.ai | Unknown, requires experimental validation |
Reagent for Chromatographic Analysis and Detection
In the realm of chromatography, particularly high-performance liquid chromatography (HPLC), the properties of this compound make it a potentially useful reagent. Its high polarity and water solubility, conferred by the two sulfonic acid groups, would allow for its use in aqueous mobile phases and make it suitable for the analysis of polar compounds.
As a derivatization reagent, it can be used to tag analytes that lack a chromophore, making them detectable by UV-Vis detectors. The benzaldehyde (B42025) moiety provides a UV-absorbing aromatic ring. Furthermore, the introduction of the highly polar sulfonic acid groups can alter the chromatographic retention of non-polar analytes, enabling their separation and analysis by reversed-phase HPLC.
While specific applications of this compound in chromatography are not well-documented, the principles of its use can be extrapolated from related compounds. For example, benzaldehyde-2-sulphonic acid sodium salt has been used as a precursor in various syntheses and its chromatographic behavior is of interest. ottokemi.com
Spectrophotometric Reagents for Analyte Quantification
The inherent UV absorbance of the benzaldehyde structure suggests that this compound could be employed as a spectrophotometric reagent. The reaction of the aldehyde group with specific analytes to form a new, colored compound is a common principle in spectrophotometric analysis. The resulting product would have a unique absorption maximum, allowing for the quantification of the analyte of interest.
While there are no specific reports on the use of this compound for this purpose, other sulfonic acid derivatives are widely used as spectrophotometric reagents. For instance, 1-(2-hydroxy-3-methoxybenzylideneamino)-8-hydroxynaphthalene-3,6-disulfonic acid has been developed for the sensitive and selective spectrophotometric determination of boron. britannica.com This highlights the potential for designing new analytical methods based on the reactivity of the formyl group in this compound.
Table 2: Potential Analytical Applications of this compound
| Analytical Technique | Application | Principle |
|---|---|---|
| Mass Spectrometry | Peptide/Protein Derivatization | Aldehyde group reacts with primary amines; sulfonic acid groups enhance ionization and direct fragmentation. |
| Chromatography (HPLC) | Derivatization for UV Detection | Aldehyde group tags analytes lacking a chromophore; sulfonic acid groups modify retention behavior. |
| Spectrophotometry | Analyte Quantification | Aldehyde group reacts with an analyte to form a colored product with a specific absorbance maximum. |
Environmental Remediation Chemistry: Sorption and Chelation Mechanisms
Adsorption Processes for Heavy Metal Removal
There is no specific data available in the reviewed literature on the use of 3-Formylbenzene-1,2-disulfonic acid for the adsorption of heavy metals. In principle, materials functionalized with sulfonic acid groups (-SO₃H) can remove heavy metal ions from aqueous solutions. researchgate.net The mechanism often involves electrostatic interaction, where the deprotonated, negatively charged sulfonate groups attract positively charged metal ions. researchgate.net The effectiveness of such adsorbents depends on factors like pH, initial metal concentration, and the density of active sulfonic acid sites on the adsorbent material. researchgate.netmdpi.com For example, sulfonic acid functionalized silica (B1680970) microspheres have shown high adsorption capacities for ions like Pb²⁺, Cd²⁺, and Cu²⁺. researchgate.net
Chelation and Complexation for Organic Pollutant Remediation
No studies were found that specifically investigate the chelation and complexation of organic pollutants by this compound. Generally, the sulfonic acid groups are strong acids and their conjugate bases are weak complexing agents for most metal ions. While the benzene (B151609) ring and formyl group could theoretically interact with certain organic pollutants via π-π stacking or other weak intermolecular forces, there is no published evidence to suggest this compound is an effective chelating agent for organic pollutant remediation. Research in this area often focuses on other functional groups or specially designed macromolecules.
Design of Functionalized Adsorbents for Wastewater Treatment
The scientific literature does not describe the use of this compound as a building block for designing functionalized adsorbents for wastewater treatment. The design of such adsorbents typically involves attaching specific functional groups to a stable, high-surface-area substrate. While sulfonic acid groups are used for this purpose nih.govresearchgate.net, the starting material is often a more readily available or more reactive precursor. For instance, lignosulfonate, a waste product from the paper industry rich in sulfonic acid and hydroxyl groups, has been used to create adsorbents for pollutants. nih.gov There is no indication that this compound is utilized in a similar manner.
Computational Chemistry and Theoretical Modeling of 3 Formylbenzene 1,2 Disulfonic Acid
Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity
Quantum chemical calculations, primarily based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule.
Detailed Research Findings: Specific quantum chemical data for 3-Formylbenzene-1,2-disulfonic acid is not available in published literature. However, a typical study would involve geometry optimization to determine the most stable three-dimensional structure. Subsequent calculations would yield a wealth of information, as hypothetically detailed in the table below.
Electronic Properties: These calculations would reveal the distribution of electron density, highlighting the electrophilic nature of the formyl carbon and the nucleophilic character of the oxygen atoms. The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy gap would be a key parameter to assess its kinetic stability and electronic excitation properties.
Stability: The total electronic energy and heat of formation could be calculated to evaluate its thermodynamic stability relative to its isomers, such as 4-formylbenzene-1,3-disulfonic acid.
Reactivity: Maps of the electrostatic potential would visualize regions susceptible to nucleophilic or electrophilic attack. Fukui functions and local softness indices could be calculated to provide a quantitative measure of reactivity at different atomic sites, predicting, for instance, the most likely site for an initial catalytic interaction.
Hypothetical Data from Quantum Chemical Calculations
| Calculated Property | Hypothetical Value/Description | Significance |
|---|---|---|
| Optimized Geometry | Planar benzene (B151609) ring with out-of-plane sulfonic acid and formyl groups. Specific bond lengths and angles would be determined. | Provides the most stable 3D structure, essential for all other calculations. |
| HOMO-LUMO Gap | A specific eV value would be calculated. | Indicates electronic excitability and chemical reactivity. A smaller gap suggests higher reactivity. |
| Mulliken Atomic Charges | Positive charge on the formyl carbon, negative charges on oxygen atoms of all functional groups. | Reveals the charge distribution and helps predict sites for electrostatic interactions. |
| Electrostatic Potential Map | Negative potential (red) around sulfonate and formyl oxygens; positive potential (blue) around acidic protons and the formyl proton. | Visually identifies regions prone to electrophilic and nucleophilic attack. |
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
While quantum calculations are ideal for single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, especially in a condensed phase (e.g., in a solvent or as part of a larger assembly).
Detailed Research Findings: There are no specific MD simulation studies published for this compound. An MD simulation would model the movement of the molecule and its interactions with its environment (e.g., water molecules or other monomers).
Conformational Landscapes: MD simulations would explore the rotational freedom around the C-S and C-C bonds connecting the functional groups to the benzene ring. This would reveal the preferred orientations (conformers) of the sulfonic acid and formyl groups and the energy barriers between them.
Intermolecular Interactions: In a simulated aqueous environment, MD could detail the hydrogen bonding network between the sulfonic acid protons, the formyl oxygen, and water molecules. It would also show how the molecule interacts with itself at higher concentrations, potentially forming dimers or larger aggregates. The radial distribution function would be a key output, showing the probability of finding a solvent molecule or another solute molecule at a certain distance from a specific atom.
Predictive Modeling of Material Properties, including Proton Conductivity and Pore Characteristics
The presence of two sulfonic acid groups makes this compound a candidate for use in proton-conducting materials, such as polymer electrolyte membranes for fuel cells.
Detailed Research Findings: Predictive modeling for proton conductivity in materials containing this specific molecule has not been reported. Such studies would typically involve a combination of quantum mechanics and molecular dynamics.
Proton Conductivity: Simulations could model the mechanism of proton transport. This would likely occur via the Grotthuss mechanism (proton hopping) along a hydrogen-bonded network formed by the sulfonic acid groups and water molecules. The diffusion coefficient of protons could be calculated, which is directly related to proton conductivity.
Pore Characteristics: If this molecule were used as a building block (linker) in a porous material like a Metal-Organic Framework (MOF) or Covalent Organic Framework (COF), computational models could predict the resulting pore size, shape, and volume. These characteristics are crucial for applications in gas storage and separation.
High-Throughput Computational Screening for Novel Material Design (e.g., MOFs/COFs)
High-throughput computational screening is a powerful approach where large databases of virtual materials are created and their properties are calculated to identify promising candidates for a specific application.
Detailed Research Findings: While this compound is a potential linker for MOF or COF synthesis, there is no evidence in the literature of it being included in high-throughput screening databases. In such a screening:
Virtual Libraries: The structure of this compound would be combined in silico with various metal nodes (for MOFs) or other organic linkers (for COFs) to generate a large library of hypothetical crystal structures.
Property Prediction: For each hypothetical structure, properties like pore size, surface area, and gas adsorption capacity (e.g., for CO₂, H₂, or CH₄) would be rapidly calculated using simplified models. This allows thousands of potential materials to be evaluated computationally, guiding experimental efforts toward the most promising candidates.
Theoretical Mechanistic Studies of Synthetic and Catalytic Pathways
Theoretical calculations can elucidate the step-by-step mechanism of chemical reactions, providing insights that are often difficult to obtain experimentally.
Detailed Research Findings: No theoretical studies on the synthesis or catalytic use of this compound are currently published.
Synthesis Pathways: The industrial synthesis of this compound likely involves the sulfonation of benzaldehyde (B42025). Theoretical modeling could investigate the reaction mechanism, determining the transition state structures and activation energies for the sequential addition of the two sulfonic acid groups. This could help optimize reaction conditions by identifying the rate-limiting step and potential side reactions.
Catalytic Pathways: The aldehyde group can participate in various catalytic reactions. For example, if used as a catalyst itself or as part of a larger catalytic structure, computational studies could model the binding of substrates to the active site and the energy profile of the entire catalytic cycle.
Future Research Directions and Emerging Paradigms in 3 Formylbenzene 1,2 Disulfonic Acid Research
Integration with Supramolecular Chemistry for Self-Assembly and Ordered Structures
The strategic placement of both hydrogen bond-donating and -accepting groups, alongside the potential for ionic interactions from the sulfonic acid moieties, makes 3-Formylbenzene-1,2-disulfonic acid a compelling building block for supramolecular chemistry. Future research is expected to focus on harnessing these features to create highly ordered, self-assembled structures. The interplay of hydrogen bonding, π-π stacking, and electrostatic interactions could be leveraged to construct complex two- and three-dimensional networks. mdpi.com
The formation of cyclic dimers and other discrete supramolecular assemblies through intermolecular hydrogen bonding is a well-established principle in supramolecular chemistry. In the case of this compound, the sulfonic acid groups can act as potent hydrogen bond donors, while the carbonyl oxygen of the aldehyde and the sulfonyl oxygens can serve as acceptors. This could lead to the formation of robust, predictable supramolecular synthons. Investigations into the supramolecular structures of related sulfonamide-substituted compounds have revealed the formation of cyclic dimers through intermolecular hydrogen bonds. nih.govresearchgate.netmdpi.com It is anticipated that similar studies on this compound will reveal a rich and diverse self-assembly behavior.
The programmability of these interactions could be exploited to design and synthesize novel materials with tailored properties. For instance, the creation of porous supramolecular frameworks for gas storage or separation is a plausible research avenue. Furthermore, the introduction of metal ions could lead to the formation of coordination polymers, where the sulfonic acid groups act as ligands, further expanding the structural diversity and potential applications of this compound.
Exploration in Optoelectronic and Sensing Applications
The electronic properties of aromatic systems are highly tunable through the introduction of functional groups. The presence of both an electron-withdrawing aldehyde group and strongly electron-withdrawing sulfonic acid groups on the benzene (B151609) ring of this compound suggests that it may possess interesting optoelectronic properties. Future research will likely delve into the photophysical and electronic characteristics of this molecule and its derivatives.
The investigation of sulfonated aromatic hydrocarbons as proton exchange membranes in fuel cells highlights the potential of these materials in energy applications. rsc.org The bifunctional nature of this compound could be advantageous in the design of novel materials for organic electronics. For example, its derivatives could be explored as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as n-type semiconductors in organic field-effect transistors (OFETs).
The aldehyde group also provides a convenient handle for post-synthetic modification, allowing for the fine-tuning of the optoelectronic properties. For instance, condensation reactions with various amines could yield a library of Schiff base derivatives with a range of emission characteristics. Moreover, the sulfonic acid groups can enhance the solubility of these materials in polar solvents, facilitating their processing from solution. The development of aromatic aldehydes as promoters for zeolite-catalyzed reactions further underscores the versatile reactivity of this functional group. rsc.org
The potential for this compound to act as a chemosensor is another promising area of research. The aldehyde group can react selectively with certain analytes, leading to a change in the photophysical properties of the molecule, such as its fluorescence or absorption spectrum. This could be exploited for the development of sensitive and selective sensors for a variety of target molecules.
Development of Sustainable Synthesis Routes and Biorefinery Applications
The increasing demand for environmentally benign chemical processes necessitates the development of sustainable methods for the synthesis of this compound. Traditional sulfonation methods often employ harsh reagents like fuming sulfuric acid, leading to significant waste generation. Future research will likely focus on greener alternatives.
Recent advancements in catalysis offer promising avenues for the sustainable synthesis of aromatic sulfonic acids. scirp.orgscielo.brmarketresearchintellect.com For instance, the use of solid acid catalysts or ionic liquids can lead to cleaner and more efficient sulfonation processes. marketresearchintellect.com Furthermore, the development of methods for the direct sulfonation of aromatic compounds using less hazardous reagents is an active area of research.
The integration of biorefinery concepts into the production of this compound is another exciting prospect. Lignin (B12514952), a complex aromatic biopolymer, is a readily available and renewable feedstock that could potentially be converted into valuable aromatic platform chemicals, including precursors to this compound. Research into the catalytic valorization of lignin to produce aromatic aldehydes and other functionalized aromatics is gaining momentum. The emergence of bio-based aromatic sulfonic acids aligns with the principles of a circular economy and offers a pathway to reduce the carbon footprint of chemical manufacturing. nih.gov
The development of efficient and selective catalytic systems for the conversion of biomass-derived feedstocks into the desired product will be a key challenge. This will require a multidisciplinary approach, combining expertise in catalysis, chemical engineering, and biotechnology.
Advanced In-Situ Characterization for Real-Time Reaction Monitoring
To optimize the synthesis of this compound and its derivatives, a detailed understanding of the reaction mechanisms and kinetics is essential. Advanced in-situ characterization techniques are powerful tools for gaining real-time insights into chemical transformations. Future research in this area will likely involve the application of techniques such as in-situ spectroscopy (e.g., FTIR, Raman, NMR) and calorimetry to monitor the progress of sulfonation and formylation reactions.
By tracking the concentrations of reactants, intermediates, and products in real-time, researchers can identify reaction pathways, determine kinetic parameters, and optimize reaction conditions for improved yield and selectivity. For example, in-situ monitoring could be used to study the regioselectivity of the sulfonation reaction and to understand the factors that control the formation of the desired 1,2-disulfonic acid isomer.
The data obtained from in-situ characterization can also be used to develop and validate kinetic models of the reaction processes. These models can then be used for process simulation, scale-up, and control, facilitating the transition from laboratory-scale synthesis to industrial production.
Expanding the Scope of Derivatization and Bioconjugation Chemistries
The aldehyde group of this compound is a versatile functional handle that can be readily transformed into a wide range of other functional groups. This opens up a vast chemical space for the synthesis of novel derivatives with tailored properties. Future research will undoubtedly focus on exploring the derivatization chemistry of this compound.
One particularly promising area is bioconjugation. The aldehyde group can react with primary amines, hydrazides, and aminooxy groups to form Schiff bases, hydrazones, and oximes, respectively. These reactions are often bioorthogonal, meaning they can be carried out in the presence of biological macromolecules without interfering with their function. This makes this compound a potentially valuable tool for the site-specific modification of proteins, peptides, and other biomolecules. nih.gov
The sulfonic acid groups can impart water solubility to the resulting bioconjugates, which is often a desirable property for biological applications. The ability to attach this bifunctional molecule to biomolecules could enable the development of novel diagnostic agents, therapeutic conjugates, and tools for studying biological processes. For example, a fluorescent dye could be attached to a protein via a this compound linker, allowing for the visualization of the protein's localization and dynamics within a cell.
The table below summarizes the key functional groups and their potential roles in the future research directions of this compound.
| Functional Group | Position | Potential Role in Future Research |
| Aldehyde (-CHO) | 3 | Derivatization, bioconjugation, sensor development, optoelectronic tuning |
| Sulfonic Acid (-SO3H) | 1, 2 | Supramolecular assembly, water solubility, catalysis, coordination chemistry |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-Formylbenzene-1,2-disulfonic acid, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves sulfonation of a benzaldehyde derivative followed by controlled oxidation or formylation. For example, sulfonic acid groups can be introduced via fuming sulfuric acid under reflux, while the formyl group may be added via Friedel-Crafts acylation. Purification requires ion-exchange chromatography or recrystallization in aqueous ethanol to remove unreacted sulfonating agents. Purity (>95%) is confirmed via HPLC with UV detection at 254 nm, as referenced for analogous sulfonic acids .
Q. How should researchers characterize the structural and thermal stability of this compound?
- Methodological Answer : Use a combination of -NMR (to confirm formyl proton resonance at ~9.8 ppm) and FT-IR (S=O stretching at 1180–1120 cm). Thermogravimetric analysis (TGA) under nitrogen reveals dehydration and decomposition points, critical for assessing stability in high-temperature applications like fuel cells. Compare with structurally similar ethane-1,2-disulfonic acid dihydrate, which shows dehydration at 110°C .
Q. What solvents and storage conditions are optimal for maintaining stability?
- Methodological Answer : The compound is highly hygroscopic and acidic (pKa ~1–2 for sulfonic groups). Store in anhydrous DMSO or DMF at −20°C under inert gas (argon). Avoid prolonged exposure to moisture or basic conditions, which may hydrolyze the formyl group. Safety protocols for sulfonic acids, including PPE for handling corrosive materials, should be followed as per SDS guidelines .
Advanced Research Questions
Q. How does this compound perform as a superacid electrolyte in low-temperature fuel cells?
- Methodological Answer : While direct data is limited, homologs like tetrafluoroethane-1,2-disulfonic acid (TFEDSA) show enhanced proton conductivity at 250°F (121°C) and 1 atm pressure due to low water vapor pressure. Test the compound in membrane electrode assemblies (MEAs) with Pt/C catalysts, monitoring current density (mA/cm) under varying humidity. Compare with trifluoromethanesulfonic acid (TFMSA), which degrades above 200°F .
Q. Can this compound act as a ligand in coordination chemistry, and what metal complexes are feasible?
- Methodological Answer : The sulfonic and formyl groups enable chelation with transition metals. For example, synthesize copper(II) complexes by refluxing with CuSO in ethanol. Characterize via cyclic voltammetry (redox peaks at −0.3 V to +0.5 V vs. Ag/AgCl) and X-ray crystallography. Ethane-1,2-disulfonic acid forms stable complexes with lanthanides, suggesting similar potential .
Q. What contradictions exist in reported stability data under electrochemical conditions?
- Methodological Answer : Some sulfonic acids exhibit instability in reducing environments (e.g., hydrogen fuel cells). For this compound, contradictory results may arise from varying water content. Use in situ Raman spectroscopy to detect sulfonate degradation products (e.g., SO) during long-term cycling. Compare with TFEDSA, which maintains integrity at 6 M concentration .
Q. How does this compound inhibit anion transport in biochemical assays?
- Methodological Answer : Analogous disulfonic acids (e.g., 4,4-diisothiocyanatostilbene-2,2-disulfonic acid, DIDS) block chloride channels by covalent modification. Test inhibition of mitochondrial VDAC (voltage-dependent anion channel) in digitonin-permeabilized cells using fluorescent markers (e.g., rhodamine dextran). Pre-incubate with 100 µM compound and measure fluorescence quenching .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
